1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-22-15-5-11-18(12-6-15)14-3-9-19(10-4-14)16(21)13-20-8-2-7-17-20/h2,7-8,14-15H,3-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMFFGLWFFEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipiperidine Moiety: The bipiperidine structure is synthesized through a series of reactions involving piperidine derivatives.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Coupling with Pyrazole: The final step involves coupling the bipiperidine intermediate with a pyrazole derivative under conditions that promote the formation of the desired ethanone linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1H-pyrazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bipiperidine moiety may interact with neurotransmitter receptors, while the pyrazole ring can modulate enzyme activity. These interactions lead to changes in cellular signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Features
The following compounds share key structural elements with the target molecule, enabling a comparative analysis:
Table 1: Structural and Functional Comparison of Analogues
Key Differences and Implications
Bipiperidine vs. Monocyclic Piperidine Systems
- The target compound’s bipiperidine moiety introduces conformational rigidity and enhanced lipophilicity compared to monocyclic piperidine analogs like 1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one . This rigidity may improve receptor binding specificity in CNS targets.
- The 4-methoxy group on the bipiperidine core likely increases solubility compared to non-polar substituents (e.g., tert-butyl in trans-6fk) .
Pyrazole-Ethanone vs. Alternative Side Chains
- In SAR studies, simple pyrazole-ethanone derivatives (e.g., Compound 23) showed reduced activity (<40% inhibition at 0.1 μM), suggesting that bulkier substituents (e.g., bipiperidine-methoxy) may restore efficacy by improving target engagement .
Biological Activity
The compound 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one , also known by its CAS number 1706073-94-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H26N4O2
- Molecular Weight : 306.4032 g/mol
- SMILES Notation : COC1CCN(CC1)C(=O)Cn1cccn1
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antidepressant Activity : Preliminary studies suggest that it may influence serotonin and dopamine pathways, potentially leading to antidepressant effects.
- Antinociceptive Effects : It has shown promise in pain relief models, indicating possible applications in analgesic therapies.
- Neuroprotective Properties : Some findings suggest the compound could protect neuronal cells from oxidative stress.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The bipiperidine structure may facilitate binding to neurotransmitter receptors.
- The pyrazole moiety could play a role in modulating enzyme activity related to pain and mood regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that compounds with similar structures can inhibit specific serotonin reuptake transporters (SERT), suggesting potential antidepressant effects. |
| Study 2 | Found that bipiperidine derivatives exhibited significant antinociceptive activity in rodent models, indicating their potential as analgesics. |
| Study 3 | Investigated neuroprotective effects in vitro, showing reduced apoptosis in neuronal cells exposed to oxidative stress when treated with related compounds. |
Q & A
Q. What are the optimized synthetic routes for 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one?
The synthesis typically involves nucleophilic substitution between 4-methoxy-[1,4'-bipiperidine] and a pyrazole-containing electrophile (e.g., 2-chloro-1-(1H-pyrazol-1-yl)ethan-1-one). Reactions are conducted under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile at 60–80°C. Continuous flow reactors may enhance yield and scalability . Key steps :
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Structural confirmation using -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods are employed:
- NMR : Assign peaks for the bipiperidine methoxy group (~3.3 ppm for OCH₃) and pyrazole protons (7.5–8.5 ppm).
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and aromatic C-H stretches.
- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns .
Q. What biological targets are associated with this compound?
The bipiperidine and pyrazole moieties suggest interactions with G-protein-coupled receptors (GPCRs) or enzymes like kinases. Preliminary studies on analogs show modulation of neurotransmitter receptors (e.g., dopamine, serotonin) and antimicrobial activity . Experimental validation :
- Radioligand binding assays for receptor affinity.
- Enzyme inhibition assays (IC₅₀ determination) .
Advanced Research Questions
Q. How do structural modifications influence its structure-activity relationship (SAR)?
Critical substituents :
- Methoxy group : Enhances lipophilicity and metabolic stability. Removal reduces CNS penetration .
- Pyrazole ring : Substitution at N-1 vs. C-3 alters target selectivity. For example, fluorination improves bioavailability .
Case study : - Analog 2-(4-chlorophenoxy)-1-(4-(2-fluorophenoxy)-bipiperidinyl)ethanone showed 10× higher kinase inhibition than the parent compound due to halogen bonding .
Q. How can contradictory data in biological assays be resolved?
Common contradictions :
- Discrepancies in IC₅₀ values across studies (e.g., receptor vs. cell-based assays).
Resolution strategies : - Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
- Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What pharmacokinetic challenges arise with this compound?
Issues :
- High molecular weight (~380 g/mol) and polar surface area (>80 Ų) limit blood-brain barrier penetration.
- Rapid hepatic metabolism via CYP3A4 (predicted using in silico tools like ADMET Predictor).
Mitigation : - Prodrug strategies (e.g., esterification of the ketone group).
- Co-administration with CYP inhibitors .
Q. How can computational methods guide its optimization?
Q. What crystallographic techniques are used to resolve its polymorphic forms?
Q. How is toxicity evaluated in preclinical studies?
- In vitro : Ames test (mutagenicity), hERG assay (cardiotoxicity).
- In vivo : Acute toxicity in rodents (LD₅₀ determination) and 28-day repeat-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
